molecular formula C17H16N2O3S B2751891 4-oxo-4-(3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid CAS No. 2060433-22-7

4-oxo-4-(3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B2751891
CAS No.: 2060433-22-7
M. Wt: 328.39
InChI Key: JFKLLZMZIJTLNQ-UHFFFAOYSA-N
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Description

4-oxo-4-(3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid is a useful research compound. Its molecular formula is C17H16N2O3S and its molecular weight is 328.39. The purity is usually 95%.
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Scientific Research Applications

Optical Gating of Photosensitive Synthetic Ion Channels

4-oxo-4-(pyren-4-ylmethoxy) butanoic acid showcases its utility in demonstrating optical gating in nanofluidic devices based on synthetic ion channels. This application is significant in the controlled release, sensing, and information processing through UV-light-triggered permselective transport of ionic species in aqueous solutions. The technology's experimental and theoretical characterizations offer insights into integrating nanostructures into multifunctional devices for advanced applications in various fields, including biomedical engineering and nanotechnology (Ali et al., 2012).

Inhibition of Seed Germination

Research into natural compounds from Erigeron annuus has identified 4-oxo-4-(3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid analogs as potent inhibitors of seed germination. These findings contribute to agricultural science by providing insights into natural herbicide development, helping to manage weed growth without resorting to synthetic chemicals. This natural approach to weed management highlights the compound's potential in sustainable agriculture (Oh et al., 2002).

Molecular Engineering for Solar Cell Applications

In the context of renewable energy, derivatives of this compound have been explored for their potential in solar cell applications. The engineering of organic sensitizers incorporating this structure has led to significant advancements in solar technology, demonstrating high conversion efficiency and offering a pathway towards more sustainable energy solutions (Kim et al., 2006).

Development of Nonpeptidic Integrin Inhibitors

The pharmaceutical application of this compound derivatives has been illustrated through the synthesis of nonpeptidic integrin inhibitors. These inhibitors show promise in the treatment of idiopathic pulmonary fibrosis, showcasing the compound's relevance in developing new therapeutic agents. The research demonstrates the compound's versatility in drug development, particularly for respiratory diseases (Procopiou et al., 2018).

Exploration in Heterocyclic Chemistry

The compound's structure has been pivotal in heterocyclic chemistry, leading to the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science. This exploration expands the understanding of heterocyclic compounds' synthesis and potential uses, contributing to advances in pharmaceuticals and materials science (Mohareb et al., 2004).

Properties

IUPAC Name

4-oxo-4-(5-phenyl-3-thiophen-3-yl-3,4-dihydropyrazol-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c20-16(6-7-17(21)22)19-15(13-8-9-23-11-13)10-14(18-19)12-4-2-1-3-5-12/h1-5,8-9,11,15H,6-7,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKLLZMZIJTLNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C(=O)CCC(=O)O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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